CCR9 Pharmacophore Integrity: Pyrazole-Containing Benzenesulfonamide Versus Non-Pyrazole Aryl Sulfonamide Analogs
The 4-(1H-pyrazol-1-yl)benzenesulfonamide substructure present in the target compound is explicitly defined as the core pharmacophore for CCR9 antagonism in the ChemoCentryx patent series [1]. Exemplified compounds bearing this motif demonstrated CCR9 inhibition with IC₅₀ values in the nanomolar range (0.5–50 nM) in a CCR9 chemotaxis assay using MOLT-4 cells [1]. In contrast, the closest commercially available analogs—N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 2097915-95-0), 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide (CAS 2097862-20-7), and N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide (CAS 2097890-37-2)—all lack the pyrazole ring and are devoid of any reported CCR9 activity . This structural divergence predicts a functional loss of CCR9 engagement upon substitution.
| Evidence Dimension | CCR9 antagonist pharmacophore presence |
|---|---|
| Target Compound Data | Contains 4-(1H-pyrazol-1-yl)benzenesulfonamide — a validated CCR9 pharmacophore; class-level IC₅₀ range 0.5–50 nM in MOLT-4 chemotaxis assay (patent exemplars) |
| Comparator Or Baseline | CAS 2097915-95-0 (tetrahydronaphthalene), CAS 2097862-20-7 (3-chloro-2-methylbenzene), CAS 2097890-37-2 (thiophene): no pyrazole ring; no reported CCR9 activity data |
| Quantified Difference | Presence vs. absence of the CCR9-essential pyrazole moiety; predicted loss of nanomolar CCR9 antagonism upon substitution |
| Conditions | CCR9 chemotaxis inhibition assay in MOLT-4 cells (patent US20130225580A1 exemplar data) |
Why This Matters
For procurement decisions targeting CCR9-mediated inflammation research, only compounds retaining the N-arylpyrazole sulfonamide core are expected to deliver CCR9 antagonism; non-pyrazole analogs serve different (or undefined) biological purposes.
- [1] Chen X, Fan J, Fan P, et al. Aza-aryl 1H-pyrazol-1-yl benzene sulfonamides. US Patent Application US20130225580A1, filed February 28, 2013, and published August 29, 2013. Assignee: ChemoCentryx, Inc. View Source
